molecular formula C17H20N4O B12940068 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide CAS No. 917896-00-5

4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide

Cat. No.: B12940068
CAS No.: 917896-00-5
M. Wt: 296.37 g/mol
InChI Key: KBBTXPJJUWDIDD-UHFFFAOYSA-N
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Description

4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide is a pyrimidine-based benzamide derivative characterized by a central pyrimidine ring substituted with a cyclopentylamino group at position 4, a methyl group at position 2, and a benzamide moiety at position 3.

This compound’s design leverages the pyrimidine core—a scaffold widely explored in medicinal chemistry for its ability to mimic purine bases and interact with biological targets. Preliminary research on similar compounds indicates applications in anticancer and enzyme modulation studies, though specific data for this derivative remain under investigation .

Properties

CAS No.

917896-00-5

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

4-[4-(cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide

InChI

InChI=1S/C17H20N4O/c1-11-19-10-15(12-6-8-13(9-7-12)16(18)22)17(20-11)21-14-4-2-3-5-14/h6-10,14H,2-5H2,1H3,(H2,18,22)(H,19,20,21)

InChI Key

KBBTXPJJUWDIDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials, such as 2-methyl-4,6-dichloropyrimidine, with cyclopentylamine under controlled conditions.

    Substitution Reaction: The resulting intermediate undergoes a substitution reaction with 4-aminobenzamide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide

  • Molecular Formula : C₁₈H₂₁N₅O
  • Key Features: Hexylamino group at position 2, cyano group at position 4.
  • Biological Activity : Demonstrates diverse activities typical of pyrimidine derivatives, though the hexyl chain may reduce metabolic stability compared to cyclopentyl groups.
  • Notable Difference: The hexylamino substituent introduces flexibility but may compromise target specificity relative to the rigid cyclopentyl ring .

5-(3-Chloropyridin-4-yl)-4-n-cyclopentylpyrimidine-2,4-diamine

  • Molecular Formula : C₁₄H₁₆ClN₅
  • Key Features : Chloropyridine substituent at position 5, diamine groups at positions 2 and 3.
  • Biological Activity : Exhibits anticancer properties, attributed to halogenated aromatic interactions with DNA or kinases.

Benzamides with Modified Pyrimidine Substituents

4-[(Cyclopentylamino)sulfonyl]benzamide

  • Molecular Formula : C₁₂H₁₅N₃O₃S
  • Key Features: Sulfonyl linkage instead of pyrimidine, retaining the cyclopentylamino and benzamide groups.
  • Biological Activity : Targets enzymes and receptors via sulfonyl interactions, with enhanced solubility due to polar sulfonyl groups.
  • Notable Difference: Replacing the pyrimidine core with a sulfonyl group alters binding kinetics, favoring protease inhibition over kinase modulation .

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

  • Key Features : Thioether linkage and benzo[d]thiazole moiety.
  • Biological Activity : The thiadiazole-thioether system enhances redox activity, useful in antimicrobial or antiproliferative applications.
  • Notable Difference: Increased complexity of the fused ring system may limit synthetic scalability compared to simpler pyrimidines .

Impact of Halogen and Heterocyclic Modifications

N-Cyclopentyl-2-methyl-5-(2-(trifluoromethyl)phenyl)pyrimidin-4-amine

  • Key Features : Trifluoromethylphenyl group at position 5.
  • Biological Activity : The electron-withdrawing CF₃ group improves metabolic stability and binding affinity to hydrophobic pockets.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents/Modifications Biological Activity Key Differences vs. Target Compound
Target Compound* ~C₁₇H₁₉N₃O Cyclopentylamino, methyl pyrimidine Under investigation Reference structure
N-[5-Cyano-2-(hexylamino)...] C₁₈H₂₁N₅O Hexylamino, cyano Broad-spectrum activity Flexible alkyl chain vs. cyclopentyl
4-[(Cyclopentylamino)sulfonyl]... C₁₂H₁₅N₃O₃S Sulfonyl linkage Enzyme inhibition Sulfonyl replaces pyrimidine core
5-(3-Chloropyridin-4-yl)-... C₁₄H₁₆ClN₅ Chloropyridine, diamine Anticancer Halogenated aromatic vs. benzamide
N-Cyclopentyl-2-methyl-5-(CF₃)... C₁₇H₁₇F₃N₄ Trifluoromethylphenyl Improved PK/PD CF₃ enhances lipophilicity

*Assumed structure based on .

Research Findings and Mechanistic Insights

  • Anticancer Potential: Pyrimidine analogs with halogen or cyclopentyl groups (e.g., 5-(3-chloropyridin-4-yl)-...) show promise in DNA intercalation or kinase inhibition, suggesting similar pathways for the target compound .
  • Synthetic Challenges: Multi-step synthesis routes (e.g., ’s thiadiazole derivatives) underscore the complexity of introducing cyclopentylamino groups while maintaining regioselectivity .

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